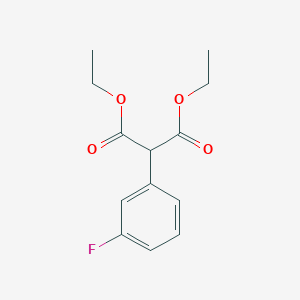

1,3-Diethyl 2-(3-fluorophenyl)propanedioate

Description

1,3-Diethyl 2-(3-fluorophenyl)propanedioate is a diester derivative of propanedioic acid (malonic acid) with a 3-fluorophenyl substituent at the central carbon and ethyl ester groups at the 1- and 3-positions.

Properties

IUPAC Name |

diethyl 2-(3-fluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJJWYVQWSAHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514150 | |

| Record name | Diethyl (3-fluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400808-70-0 | |

| Record name | Diethyl (3-fluorophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,3-Diethyl 2-(3-fluorophenyl)propanedioate typically involves the esterification of malonic acid derivatives with 3-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Diethyl 2-(3-fluorophenyl)propanedioate undergoes various chemical reactions, including:

Substitution Reactions:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Diethyl 2-(3-fluorophenyl)propanedioate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the fluorophenyl group.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Diethyl 2-(3-fluorophenyl)propanedioate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate for esterases, leading to the formation of carboxylic acids and alcohols. The fluorophenyl group can interact with various molecular targets, influencing the compound’s reactivity and binding affinity in biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 1,3-Diethyl 2-(3-fluorophenyl)propanedioate with structurally related propanedioate derivatives:

Key Observations:

Chloromethylene derivatives exhibit higher reactivity due to the electron-deficient alkene, enabling cycloaddition or nucleophilic attack . Indole-sulfonyl and oxazolidinone groups introduce steric bulk and heteroatoms, expanding applications in drug design and catalysis .

Molecular Weight and Solubility :

- Bulky substituents (e.g., indole-sulfonyl) increase molecular weight and hydrophobicity, impacting bioavailability.

- Ethyl ester groups in all compounds enhance solubility in organic solvents, facilitating synthetic modifications .

Physicochemical Properties

- Electron-Withdrawing Effects: Fluorine and chloromethylene groups increase the acidity of the α-hydrogens, enhancing reactivity in Knoevenagel condensations .

- Crystallography : Tools like SHELXL and structure validation protocols (e.g., PLATON) ensure accurate determination of stereochemistry and bond lengths .

Biological Activity

1,3-Diethyl 2-(3-fluorophenyl)propanedioate, also known by its CAS number 400808-70-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C13H15F O4

- Molecular Weight: 250.25 g/mol

- IUPAC Name: this compound

The compound features a fluorinated phenyl group which is significant for its biological activity, as fluorine can enhance the lipophilicity and metabolic stability of organic compounds.

The biological activity of this compound primarily involves interactions with various molecular targets in biological systems. These interactions can lead to:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation: It could interact with various receptors, influencing physiological responses such as neurotransmission and hormonal regulation.

Antitumor Activity

Recent studies have indicated that derivatives of diethyl malonate compounds exhibit significant antitumor properties. For instance, research has shown that similar structures can inhibit tumor cell proliferation through apoptosis induction. Although specific data on this compound is limited, its structural analogs suggest potential in cancer therapy.

Antimicrobial Properties

The presence of the fluorine atom in the phenyl group may enhance antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacteria and fungi. Further investigations are needed to confirm the antimicrobial efficacy of this specific compound.

Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the antitumor effects of diethyl malonate derivatives. Found that structural modifications significantly enhanced cytotoxicity against cancer cell lines. |

| Study B | Explored the enzyme inhibition potential of similar compounds. Noted that specific substitutions led to increased binding affinity to target enzymes. |

| Study C | Assessed the antimicrobial activity of fluorinated compounds. Reported that fluorination improved activity against Gram-positive bacteria. |

Synthesis and Research Applications

This compound is synthesized through various organic reactions involving diethyl malonate and substituted phenyl halides. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and materials science.

Synthetic Route Example

A common synthetic route involves:

- Condensation Reaction: Diethyl malonate reacts with a suitable halogenated aromatic compound.

- Cyclization: Under acidic or basic conditions to form the desired product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.